molecular formula C16H18O4 B3249525 2,2',6,6'-Tetramethoxy-1,1'-biphenyl CAS No. 19491-10-2

2,2',6,6'-Tetramethoxy-1,1'-biphenyl

Cat. No. B3249525
CAS RN: 19491-10-2
M. Wt: 274.31 g/mol
InChI Key: TYVVOFXIIOBUNN-UHFFFAOYSA-N
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Description

“2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” is a chemical compound that has been used in various scientific studies . It has a molecular weight of 274.32 g/mol and a molecular formula of C16H18O4 .


Synthesis Analysis

This compound has been used in the synthesis of the natural product cardinalin 3 . The synthesis involved 14 steps, starting with readily available 2,2’,6,6’-tetramethoxy-1,1’-biphenyl . One of the key steps was the formation of the cis-1,3-dimethylnaphtho [2,3-c]pyran ring .


Molecular Structure Analysis

The molecular structure of “2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” can be analyzed using various spectroscopic techniques . The exact mass of the compound is 274.120509 g/mol .


Chemical Reactions Analysis

In one study, “2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” was transformed into the natural product cardinalin 3 using a bidirectional approach . This transformation involved several chemical reactions, including the formation of the cis-1,3-dimethylnaphtho [2,3-c]pyran ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” can be determined using various analytical techniques . For example, its molecular weight and molecular formula can be determined using mass spectrometry .

Scientific Research Applications

Synthesis and Structural Analysis

  • Preparation and Resolution : 2,2',6,6'-Tetramethoxy-1,1'-biphenyl has been utilized as a starting material in the synthesis of various biphenyl compounds. For instance, Delogu et al. (2000) described a practical route for preparing 6,6′-Dibromo-3,3′-dimethoxy-2,2′-dihydroxy-1,1′-biphenyl, starting from 2,2',6,6'-Tetramethoxy-1,1'-biphenyl. The resolution of this biphenyl was achieved through conversion into diastereomeric menthyldicarbonate, confirming the absolute configuration by X-ray analysis (Delogu et al., 2000).

  • Bidirectional Synthesis : Govender et al. (2007) demonstrated the transformation of 2,2',6,6'-tetramethoxy-1,1'-biphenyl into the natural product cardinalin 3 using a bidirectional approach. This synthesis involved 14 steps and key transformations like the formation of the cis-1,3-dimethylnaphtho[2,3-c]pyran ring (Govender et al., 2007).

  • Desymmetrization and Chiral Synthesis : Delogu et al. (2000) also achieved regioselective bromination and simultaneous desymmetrization of 2,2',6,6'-tetramethoxy-1,1'-biphenyl. This facilitated the introduction of functional groups and regioselective reduction, leading to the resolution of the product into specific chiral forms, confirmed through X-ray analysis (Delogu et al., 2000).

Metal-Organic Frameworks (MOFs) and Ligand Design

  • MOF Construction : Seth et al. (2018) designed a semi-rigid organic linker using 2,2',6,6'-tetramethoxy-1,1'-biphenyl for constructing metal–organic frameworks (MOFs). This research highlighted the role of ortho-methoxy substituents in the biphenyl core to twist aromatic planes and introduce porosity in MOFs (Seth et al., 2018).

Future Directions

The use of “2,2’,6,6’-Tetramethoxy-1,1’-biphenyl” in the synthesis of the natural product cardinalin 3 suggests that it may have potential applications in organic synthesis . Future research could explore other potential applications of this compound in various scientific fields.

properties

IUPAC Name

2-(2,6-dimethoxyphenyl)-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-11-7-5-8-12(18-2)15(11)16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVVOFXIIOBUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',6,6'-Tetramethoxy-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
G Delogu, D Fabbri, MA Dettori, A Forni… - Tetrahedron …, 2001 - Elsevier
A practical route to prepare dithioether, thiophene and thiophene S-dioxide derivatives of 2,2′,3,3′-tetramethoxy-1,1′-biphenyl 1 is described. Resolution of 6,6′-bis(methylthio)-3,3…
Number of citations: 12 www.sciencedirect.com
G Delogu, D Fabbri, MA Dettori, G Capozzi… - Tetrahedron …, 2001 - Elsevier
A practical regioselective sulfenylation reaction of the achiral title compound 1 provides desymmetrization and access to C 2 -symmetric sulphur derivatives. Resolution of 2,2′,6,6′-…
Number of citations: 3 www.sciencedirect.com
RC Knighton, K Sharma, NS Robertson, DR Spring… - ACS …, 2019 - ACS Publications
The novel “double strained alkyne” 3 has been prepared and evaluated in strain-promoted azide-alkyne cycloaddition reactions with azides. The X-ray crystallographic structure of 3, …
Number of citations: 2 pubs.acs.org
W Yang, JX Wang, B Yu, B Li, H Wang… - Crystal Growth & …, 2022 - ACS Publications
A robust three-dimensional HOF (HOF-15) composed of 7-fold interpenetrated dia topological networks has been fabricated by the self-assembly of 3,3′,5,5′-tetrakis(4-carboxyphenyl…
Number of citations: 13 pubs.acs.org
S Seth, G Savitha, JN Moorthy - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
An extremely flexible and robust anionic Cd–MOF – accessed with a tetraacid linker, viz., 3,3′,5,5′-tetrakis(p-carboxyphenyl)-2,2′,6,6′-tetramethoxy-1,1′-biphenyl – is shown to …
Number of citations: 68 pubs.rsc.org
S Govender, EM Mmutlane, WAL van Otterlo… - Organic & …, 2007 - pubs.rsc.org
Readily available 2,2′,6,6′-tetramethoxy-1,1′-biphenyl was transformed in 14 synthetic steps into the natural product cardinalin 3 using a bidirectional approach. One of the key …
Number of citations: 38 pubs.rsc.org
S Seth, G Savitha, JN Moorthy - Crystal Growth & Design, 2018 - ACS Publications
A semi-rigid organic linker, namely, 3,3′,5,5′-tetrakis(4-(α-carboxy)methoxyphenyl)-2,2′,6,6′-tetramethoxy-1,1′-biphenyl (H 4 L), was designed and synthesized to access metal–…
Number of citations: 12 pubs.acs.org
C Sanfilippo, G Nicolosi, G Delogu, D Fabbri… - Tetrahedron …, 2005 - Elsevier
Both atropisomers of racemic thiobiphenyl (±)-1 were obtained in enantiopure form using lipase catalysed procedures. The esterification reaction of (±)-1 in the presence of vinyl acetate …
Number of citations: 14 www.sciencedirect.com
B Yu, W Li, X Wang, JH Li, RB Lin… - Journal of the …, 2023 - ACS Publications
Rational control and understanding of isomerism are of significance but still remain a great challenge in reticular frameworks, in particular, for covalent organic frameworks (COFs) due …
Number of citations: 2 pubs.acs.org
S Seth, P Venugopalan… - Chemistry–A European …, 2015 - Wiley Online Library
Porous coordination polymers (CPs) with partially uncoordinated pyridyl rings based on rationally designed polypyridyl linkers are appealing from the point of view of their application as …

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